An In-Depth Technical Guide on the Physicochemical Properties of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione
An In-Depth Technical Guide on the Physicochemical Properties of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione, also known by its synonym cyclopentane-1,2-dicarboximide, is a saturated heterocyclic compound featuring a pyrrolidine-2,5-dione ring fused with a cyclopentane ring. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the established biological activities of the broader class of cyclic imides. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential, though currently underexplored, biological relevance. All quantitative data is presented in structured tables for clarity and comparative analysis.
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug development.
Structural and General Properties
| Property | Value | Source(s) |
| Chemical Name | tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione | [1][2] |
| Synonym(s) | Cyclopentane-1,2-dicarboximide | [3] |
| CAS Number | 5763-44-0 | [1][2][4][5][6][7] |
| Molecular Formula | C₇H₉NO₂ | [1][2][4][6] |
| Molecular Weight | 139.15 g/mol | [1][6] |
| Appearance | White crystalline solid/powder | [3] |
| Physical Form | Solid | [2] |
Thermodynamic and Physical Properties
| Property | Value | Source(s) |
| Melting Point | 168 °C | [2] |
| Boiling Point | 322.2 ± 11.0 °C at 760 mmHg | [2] |
| Density | ~1.242 g/cm³ | |
| Flash Point | 162.2 °C | |
| Vapor Pressure | 0.000283 mmHg at 25°C |
Solubility and Partitioning
| Property | Value (Predicted/Experimental) | Source(s) |
| LogP | 0.0591 (Calculated) | [6] |
| Topological Polar Surface Area (TPSA) | 46.17 Ų (Calculated) | [6] |
| Water Solubility | Poor (Inferred from related compounds) | [8] |
| Organic Solvent Solubility | Generally soluble in polar organic solvents (Inferred) | [9][10] |
| pKa | Not experimentally determined. Expected to be weakly acidic due to the imide proton. |
Molecular Descriptors
| Property | Value (Calculated) | Source(s) |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 0 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of chemical compounds. The following sections outline general procedures for tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione.
Synthesis
A common method for the synthesis of cyclic imides is the condensation of the corresponding dicarboxylic acid or its anhydride with an amine source, followed by cyclodehydration.
Protocol: Synthesis from Cyclopentane-1,2-dicarboxylic Anhydride and Ammonia
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Materials: Cyclopentane-1,2-dicarboxylic anhydride, Ammonium hydroxide solution (28-30%), Toluene.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve cyclopentane-1,2-dicarboxylic anhydride in toluene.
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Add a stoichiometric excess of concentrated ammonium hydroxide solution to the flask.
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Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete (disappearance of the starting anhydride), cool the reaction mixture to room temperature.
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The product will precipitate out of the toluene. Collect the solid by filtration.
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Wash the solid with cold toluene and then with a non-polar solvent like hexane to remove any remaining impurities.
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Dry the product under vacuum to obtain tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione as a white solid.
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Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using various spectroscopic techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclopentane ring and the imide proton. The chemical shifts and coupling patterns will be indicative of the fused ring structure. For a closely related compound, meso-2-allyl-tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione, the cyclopentane protons appear as multiplets in the range of 1.20-2.23 ppm and 3.17 ppm[11]. The imide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the imide group (typically in the range of 170-180 ppm) and the carbons of the cyclopentane ring. For the N-allyl derivative, the carbonyl carbons appear at 179.8 ppm, and the cyclopentane carbons are observed at 45.2, 30.5, and 24.8 ppm[11].
2.2.2. Infrared (IR) Spectroscopy
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The IR spectrum should exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:
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N-H stretch: A broad band around 3200 cm⁻¹.
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C=O stretch (imide): Two strong absorption bands, typically around 1770 cm⁻¹ (asymmetric) and 1700 cm⁻¹ (symmetric).
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C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.
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2.2.3. Mass Spectrometry (MS)
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Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 139.15 g/mol . Fragmentation patterns can provide further structural information.
Diagram of Characterization Workflow
Caption: Standard workflow for the characterization of the synthesized compound.
Potential Biological Relevance and Signaling Pathways
Currently, there is a lack of specific biological data for tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione in the public domain. However, the pyrrolidine-2,5-dione (succinimide) scaffold is a well-known privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.
Derivatives of this scaffold have been reported to exhibit a wide range of activities, including but not limited to:
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Anticonvulsant activity: Many succinimide derivatives are known antiepileptic drugs.
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Anti-inflammatory activity: Some compounds containing this moiety have shown anti-inflammatory properties.
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Antimicrobial activity: The pyrrolidine-2,5-dione ring has been incorporated into molecules with antibacterial and antifungal effects.
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Anticancer activity: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Given the absence of specific data for the title compound, a logical workflow for its initial biological evaluation is proposed below.
Diagram of a Proposed Biological Evaluation Workflow
Caption: A logical workflow for the initial biological screening of the compound.
Conclusion
Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione is a readily synthesizable compound with a scaffold that suggests potential biological activity. This guide has summarized its key physicochemical properties and provided general experimental protocols for its preparation and characterization. While specific biological data is currently unavailable, the presented information serves as a valuable resource for researchers interested in exploring the potential of this and related molecules in drug discovery and development. Further investigation into its biological effects is warranted to fully elucidate its therapeutic potential.
References
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- 3. Cyclopentane-1,2-dicarboximude CAS 5763-44-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione [cymitquimica.com]
- 5. 5763-44-0 | Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione | Other Aliphatic Heterocycles | Ambeed.com [ambeed.com]
- 6. chemscene.com [chemscene.com]
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- 8. mdpi.com [mdpi.com]
- 9. [PDF] Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
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